
Rilpivirine Amide-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rilpivirine Amide-2 is a derivative of rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1). This compound retains the core structure of rilpivirine but includes modifications that may enhance its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rilpivirine involves several key steps:
Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride: This intermediate is prepared through a reaction involving acrylonitrile and 4-amino-3,5-dimethylphenyl.
Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile: This intermediate is synthesized by reacting 4-chloropyrimidine with benzonitrile.
Final Synthesis of Rilpivirine: The final step involves the reaction between the two intermediates in acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of rilpivirine typically involves optimization of the synthetic route to improve yield and reduce reaction time. Microwave-promoted methods have been developed to synthesize rilpivirine using less toxic organic reagents and low boiling solvents, significantly reducing reaction time and improving overall yield .
Analyse Des Réactions Chimiques
Types of Reactions
Rilpivirine Amide-2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Rilpivirine Amide-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying NNRTIs and their interactions with reverse transcriptase.
Biology: Investigated for its potential effects on various biological pathways and its interactions with cellular components.
Medicine: Explored for its potential use in combination therapies for HIV-1 treatment, particularly in cases where resistance to other NNRTIs has developed.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Rilpivirine Amide-2 exerts its effects by binding non-competitively to the reverse transcriptase enzyme of HIV-1. This binding blocks the RNA-dependent and DNA-dependent DNA polymerase activities, thereby inhibiting HIV-1 replication . The compound’s internal conformational flexibility and the plasticity of its interacting binding site contribute to its high potency and reduced chance of resistance compared to other NNRTIs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etravirine: Another NNRTI used in the treatment of HIV-1.
Efavirenz: An older NNRTI with a different side-effect profile and potency.
Nevirapine: An NNRTI with a different mechanism of action and resistance profile.
Uniqueness
Rilpivirine Amide-2 is unique due to its high genetic barrier to resistance, requiring multiple mutations to confer significant resistance. It also has a longer half-life and a more favorable side-effect profile compared to older NNRTIs .
Propriétés
Numéro CAS |
1446439-51-5 |
|---|---|
Formule moléculaire |
C22H20N6O |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C22H20N6O/c1-14-12-16(4-3-10-23)13-15(2)20(14)27-19-9-11-25-22(28-19)26-18-7-5-17(6-8-18)21(24)29/h3-9,11-13H,1-2H3,(H2,24,29)(H2,25,26,27,28)/b4-3+ |
Clé InChI |
GIHDBDOYQLEFSB-ONEGZZNKSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)N)C)/C=C/C#N |
SMILES canonique |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)N)C)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)
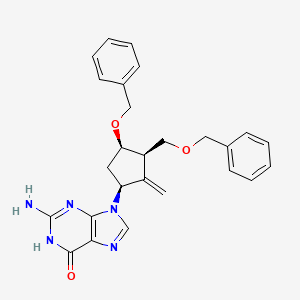
![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)
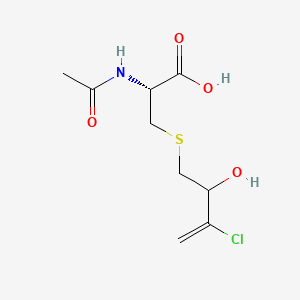

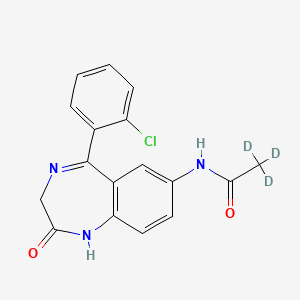


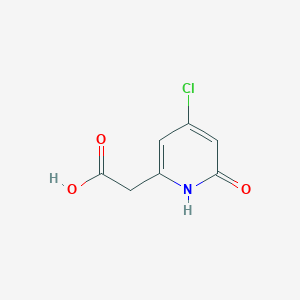
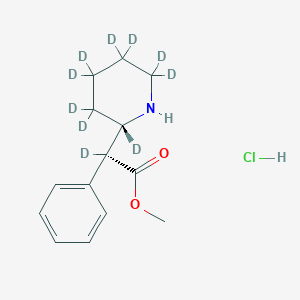
![N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide](/img/structure/B13444334.png)
![7,8,9,12,13,14,20,28,29,30,33,34,35-Tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone](/img/structure/B13444345.png)
![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone](/img/structure/B13444352.png)
